molecular formula C7H14O2 B2561216 1-(Oxolan-3-yl)propan-2-ol CAS No. 1503525-13-0

1-(Oxolan-3-yl)propan-2-ol

Cat. No.: B2561216
CAS No.: 1503525-13-0
M. Wt: 130.187
InChI Key: KAWCTSSAHVLUPB-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)propan-2-ol, also known as 1-tetrahydro-3-furanyl-2-propanol, is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol . It is a liquid at room temperature and is known for its unique structure, which includes a tetrahydrofuran ring attached to a propanol chain.

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of tetrahydrofuran with a suitable propanol derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure the consistent production of high-purity this compound for various applications.

Chemical Reactions Analysis

1-(Oxolan-3-yl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields ketones, while reduction with sodium borohydride produces alcohols.

Comparison with Similar Compounds

1-(Oxolan-3-yl)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(oxolan-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWCTSSAHVLUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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